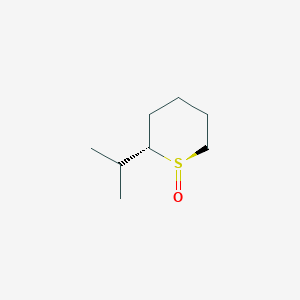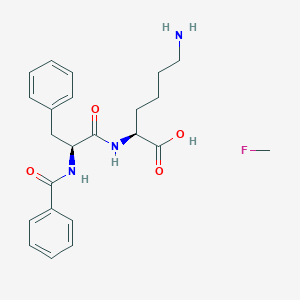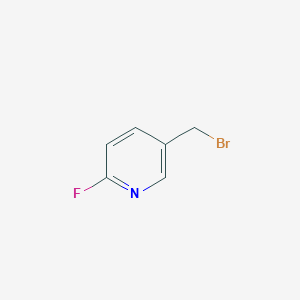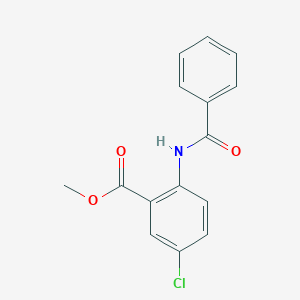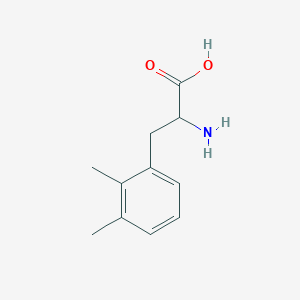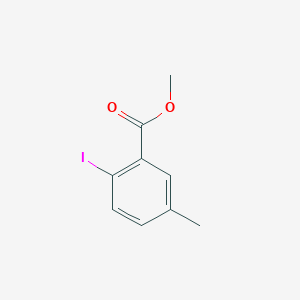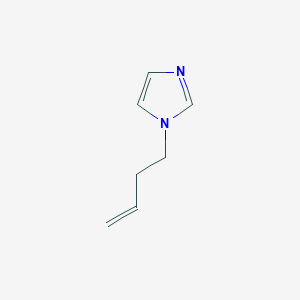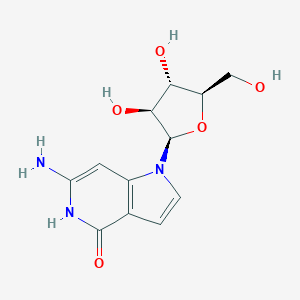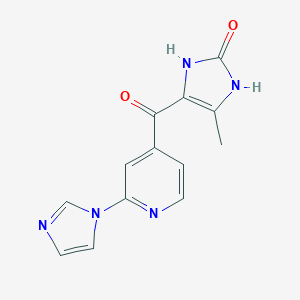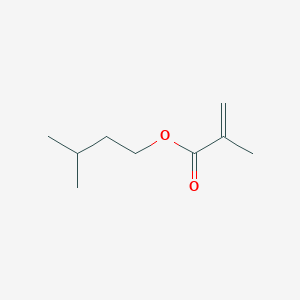
Isopentyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyl methacrylate (IPMA) is a chemical compound that belongs to the family of methacrylates. It is widely used in the field of polymer science and biomedicine due to its unique properties. IPMA is a colorless liquid with a fruity odor and is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of Isopentyl methacrylate is not well understood. However, it is believed that Isopentyl methacrylate interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of the biological molecules, which can have therapeutic or diagnostic effects.
Effets Biochimiques Et Physiologiques
Isopentyl methacrylate has been shown to have low toxicity and good biocompatibility in vitro and in vivo studies. It has been reported to be non-cytotoxic and non-genotoxic in human cell lines. Isopentyl methacrylate has also been shown to have good biodegradability and biocompatibility in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Isopentyl methacrylate is its versatility in polymer synthesis. It can be easily copolymerized with other monomers to obtain polymers with tailored properties. It is also relatively cheap and readily available. However, Isopentyl methacrylate has some limitations in lab experiments. It is highly reactive and can polymerize quickly, making it difficult to handle. It also has a low boiling point, which can make purification challenging.
Orientations Futures
There are several future directions for the research on Isopentyl methacrylate. One direction is the development of new copolymers with improved properties for various applications. Another direction is the synthesis of new functional materials, such as stimuli-responsive polymers and nanocomposites. In biomedicine, the development of new drug delivery systems and medical implants based on Isopentyl methacrylate polymers is a promising direction. The use of Isopentyl methacrylate in tissue engineering and regenerative medicine is also an area of active research.
Méthodes De Synthèse
Isopentyl methacrylate can be synthesized through the esterification of methacrylic acid and isopentanol. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
Isopentyl methacrylate has been extensively used in the field of polymer science as a monomer for the synthesis of various copolymers. The copolymers of Isopentyl methacrylate have been used in the manufacture of coatings, adhesives, and composites due to their excellent mechanical and thermal properties. Isopentyl methacrylate has also been used as a building block for the synthesis of various functional materials, such as hydrogels and nanoparticles.
In biomedicine, Isopentyl methacrylate has been used as a monomer for the synthesis of biocompatible and biodegradable polymers. These polymers have been used in drug delivery, tissue engineering, and medical implants due to their excellent biocompatibility and controlled release properties.
Propriétés
Numéro CAS |
7336-27-8 |
|---|---|
Nom du produit |
Isopentyl methacrylate |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-methylbutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-6-11-9(10)8(3)4/h7H,3,5-6H2,1-2,4H3 |
Clé InChI |
ULYIFEQRRINMJQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C(=C)C |
SMILES canonique |
CC(C)CCOC(=O)C(=C)C |
Autres numéros CAS |
7336-27-8 |
Pictogrammes |
Irritant |
Synonymes |
ISO-AMYL METHACRYLATE; 3-Methylbutyl methacrylate; 3-Methylbutyl trichloroacetate; Isopentyl methacrylate; 2-Methylpropenoic acid 3-methylbutyl ester; Methacrylic acid 3-methylbutyl ester; Einecs 230-849-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



